molecular formula C10H10O2 B101049 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one CAS No. 16982-86-8

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Cat. No. B101049
CAS RN: 16982-86-8
M. Wt: 162.18 g/mol
InChI Key: PYKLMHVJWGDWOH-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The papers provided discuss various derivatives and reactions involving benzopyran compounds, which can offer insights into the properties and synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Synthesis Analysis

The synthesis of benzopyran derivatives is a topic of interest due to their biological significance. For instance, the synthesis of an insecticidal tetrahydroisocoumarin, which is structurally related to benzopyrans, was achieved using a one-pot esterification–Michael addition–aldol reaction, demonstrating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of various 3-benzylchroman-4-one molecules, which are also related to benzopyrans, was reported, and their anticancer activity was studied . These synthetic methods could potentially be adapted for the synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Molecular Structure Analysis

The molecular structure of benzopyran derivatives has been extensively studied. For example, the crystallographic analysis of 9-(3-methylbut-2-enyloxyfurano)[3,2-g] benzopyran-2-one provided insights into the conformational differences within the benzopyran ring system . Similarly, the conformational study of hexahydro-4H-benzopyran-4-ones using molecular mechanics revealed stable conformations and interconversion barriers, which could be relevant for understanding the structural dynamics of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one .

Chemical Reactions Analysis

Benzopyran derivatives undergo various chemical reactions that can alter their structure and properties. The reaction of singlet oxygen with 4-methyl-2,3-dihydro-γ-pyran was studied, showing the formation of dioxetane and allylic hydroperoxide products . This type of reaction could be relevant for understanding the reactivity of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The study of 3-benzylchroman-4-ones using crystallographic, DFT, FTIR, and Hirshfeld surface analysis provided insights into the role of substitution on the benzyl moieties in stabilizing the three-dimensional structures . These analyses can be applied to predict the properties of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. Additionally, the enantiomeric purity determination of a synthetic intermediate of benzopyrans using capillary electrophoresis highlighted the importance of chiral analysis in the quality control of synthetic processes .

Scientific Research Applications

Structural and Conformational Analysis

  • Crystallographic and Computational Studies : 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one derivatives, specifically 3-benzylchroman-4-ones, have been studied for their structural properties. Using single-crystal X-ray crystallographic studies, density functional theory (DFT), Hirshfeld surface, and FTIR spectroscopy, these studies shed light on the role of OH substitution in conformational changes and the stabilization of their three-dimensional structures (Salam et al., 2021).
  • Conformational Properties : Research on trans-2,3-dihydro-2-methyl-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-one oxime ethers has contributed to understanding the stereochemical and conformational properties of these compounds. The analysis of vicinal interproton coupling constants has provided insights into their predominant conformations and structural orientations (Emami & Shafiee, 2005).

Biological Activities and Applications

  • Antimicrobial and Cytotoxic Properties : Benzopyran derivatives have shown antimicrobial and cytotoxic activities. For instance, compounds isolated from endophytic Daldinia eschscholzii in Dendrobium chrysotoxum, including new benzopyran derivatives, exhibited antimicrobial activity, anti-acetylcholinesterase, nitric oxide inhibition, anticoagulant, photodynamic antimicrobial activities, and glucose uptake stimulating activities (Hu et al., 2019).
  • Synthesis and Screening for Biological Activities : Various benzopyran derivatives have been synthesized and screened for biological activities, such as antimicrobial effects. However, some studies indicated that certain derivatives do not show significant activity, highlighting the importance of structural variations on biological efficacy (Mulwad & Hegde, 2009).

Chemotherapeutic Potential

  • Cytotoxicity Relationship and Drug Design : The cytotoxicity of pyrano[4,3-b]chromones against human oral squamous cell carcinoma cell lines and normal oral cells was studied, and a quantitative structure-cytotoxicity relationship was established. This research suggests potential pathways for designing new anticancer drugs based on chemical modification of these compounds (Nagai et al., 2018).

Chemical Synthesis and Optimization

  • Efficient Synthesis Techniques : Innovative and efficient synthesis techniques for derivatives of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one have been developed. These methods provide high yields and purity, contributing significantly to organic chemistry and potential pharmaceutical applications (Alizadeh & Ghanbaripour, 2013).

properties

IUPAC Name

3-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKLMHVJWGDWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylchroman-4-one

CAS RN

16982-86-8
Record name 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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